An In-Depth Technical Guide to the Chemical Properties and Stability of 2-[(4-Methylphenyl)amino]phenol
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-[(4-Methylphenyl)amino]phenol
Executive Summary
This technical guide provides a comprehensive analysis of 2-[(4-Methylphenyl)amino]phenol, a substituted aminophenol of interest to researchers and professionals in drug development and fine chemical synthesis. The document elucidates the compound's core physicochemical properties, reactivity, and stability profile. We delve into the causality behind its chemical behavior, focusing on the interplay between the secondary amine and phenolic hydroxyl functional groups. Key degradation pathways, particularly oxidative routes, are discussed, and protocols for handling, storage, and analysis are presented. This guide is structured to serve as a foundational resource, synthesizing available data with expert chemical principles to ensure a trustworthy and authoritative overview for laboratory applications.
Introduction
2-[(4-Methylphenyl)amino]phenol, with CAS RN 87671-67-8, is an aromatic organic compound featuring a p-toluidine moiety linked to a phenol ring via a secondary amine bridge. This unique structure confers a combination of chemical characteristics inherent to both phenols and aromatic amines, making it a valuable intermediate and building block in various synthetic applications. The presence of electron-donating amino and hydroxyl groups on the same aromatic system significantly influences its reactivity and stability, predisposing it to oxidative processes while also providing key sites for synthetic modification. Phenolic compounds are recurring motifs in pharmaceuticals, valued for their antioxidant, anti-inflammatory, and antimicrobial properties, among others.[1] Similarly, the aminophenol scaffold is a crucial component in the synthesis of many high-value chemicals and active pharmaceutical ingredients.[2][3] Understanding the nuanced properties and stability of 2-[(4-Methylphenyl)amino]phenol is therefore critical for its effective utilization in research and development, particularly in the synthesis of novel therapeutic agents.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application and handling. For 2-[(4-Methylphenyl)amino]phenol, these properties are dictated by its molecular structure, which combines the aromaticity of two rings with the hydrogen-bonding capabilities of the amine and hydroxyl groups.
| Property | Value | Source |
| CAS Number | 87671-67-8 | [4] |
| Molecular Formula | C₁₃H₁₃NO | [4] |
| Molecular Weight | 199.25 g/mol | [4] |
| Appearance | Black solid | [4] |
| Melting Point | 51 to 55 °C | [4] |
| Solubility | Data not readily available; expected to have low solubility in water and higher solubility in organic solvents. | |
| Storage Condition | Sealed in dry, room temperature conditions. | [4] |
The dark coloration of the solid suggests that the compound may be prone to oxidation, as aminophenols can form colored quinone-imine type products upon exposure to air.
Chemical Reactivity and Synthesis
The reactivity of 2-[(4-Methylphenyl)amino]phenol is governed by its three primary functional regions: the secondary amine, the phenolic hydroxyl group, and the two aromatic rings.
-
Amino Group: The secondary amine is nucleophilic and can participate in reactions such as alkylation, acylation, and nucleophilic substitution.[5]
-
Phenolic Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion, a potent nucleophile. It can undergo O-alkylation and O-acylation. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution.
-
Aromatic Rings: Both aromatic rings are activated by the electron-donating substituents (-NH- and -OH), making them susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.
Synthesis Routes
While numerous methods exist for the synthesis of diarylamines, a prevalent modern approach for this class of compounds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route, typically involving the coupling of an aryl halide (e.g., 2-bromophenol or 2-iodophenol) with an arylamine (p-toluidine) in the presence of a palladium catalyst, a suitable ligand, and a base.[6] An alternative, more classical approach involves the direct high-temperature, acid-catalyzed condensation of a phenol derivative with an arylamine.[6]
Stability Profile and Degradation Pathways
The stability of 2-[(4-Methylphenyl)amino]phenol is a critical consideration for its storage and application. The primary route of degradation is oxidation, a common characteristic of phenols and anilines.
-
Oxidative Stability: The compound is highly susceptible to oxidation. The electron-donating nature of both the amino and hydroxyl groups lowers the oxidation potential of the molecule. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate oxidation to form highly colored quinone-imine or phenoxazinone-type structures.[7] This inherent reactivity is likely the reason for its typical appearance as a black or brown solid.[4][8]
-
Thermal Stability: While specific data for this compound is scarce, related polymeric structures (polyazomethines) have shown thermal stability at high temperatures.[9] However, the monomer itself is expected to be less stable and may decompose at elevated temperatures, particularly in the presence of oxygen.
-
pH Sensitivity: The compound's stability is pH-dependent. In strongly acidic solutions, the amine group will be protonated, which may slightly increase its resistance to oxidation. In basic solutions, the phenolic proton is removed, forming a phenoxide which is even more susceptible to oxidation.
-
Biodegradation: As a phenolic compound, it is expected to be biodegradable. Microorganisms typically metabolize phenols by first hydroxylating the aromatic ring to form a catechol derivative.[10][11] The catechol ring is then cleaved via either an ortho- or meta- pathway, leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle.[10][12][13]
Analytical Methodologies
Accurate characterization and quantification of 2-[(4-Methylphenyl)amino]phenol are essential for quality control and reaction monitoring. A multi-technique approach is recommended.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of aminophenols.[14] A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate) can be used for separation.[14] UV detection is appropriate due to the aromatic nature of the compound.
-
Gas Chromatography (GC): GC can also be employed, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[15] Due to the polarity and potential for thermal degradation of the -OH and -NH groups, derivatization (e.g., silylation or acylation) might be necessary to improve peak shape and thermal stability.[15]
Spectroscopic Methods
-
UV-Visible Spectroscopy: This technique can be used for quantitative analysis, particularly for monitoring reactions or degradation in solution. The presence of two aromatic rings with auxochromic groups ensures strong absorbance in the UV region. Spectrophotometric methods have been developed for the simultaneous analysis of related aminophenol isomers.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.
Safety, Handling, and Storage
As with all laboratory chemicals, 2-[(4-Methylphenyl)amino]phenol should be handled with care. All chemical products should be treated as having unknown hazards.[4]
-
Hazards: While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, related aminophenol compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[17] They can cause skin, eye, and respiratory irritation.[17]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Given its sensitivity to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life and maintain purity.
Applications in Research and Drug Development
2-[(4-Methylphenyl)amino]phenol serves as a versatile intermediate in organic synthesis. Its structural motifs are relevant to the pharmaceutical industry.
-
Scaffold for Drug Discovery: The diarylamine and phenol framework is present in numerous biologically active molecules. This compound can act as a starting point for the synthesis of more complex molecules targeting a range of biological endpoints. Phenolic compounds are known to possess antioxidant, anticancer, and anti-inflammatory activities.[18][1]
-
Intermediate for Fine Chemicals: It can be used in the synthesis of dyes, polymer stabilizers, and other specialty chemicals. The reactivity of its functional groups allows for diverse synthetic transformations.
-
Ligand Synthesis: The amino and hydroxyl groups can act as a bidentate chelate, making the molecule a potential ligand for the synthesis of metal complexes, which have applications in catalysis and materials science.[19]
Conclusion
2-[(4-Methylphenyl)amino]phenol is a reactive chemical intermediate with properties defined by its constituent amine and phenol functional groups. Its primary liability is its susceptibility to oxidation, which necessitates careful handling and storage to maintain its integrity. A robust analytical strategy employing chromatographic and spectroscopic techniques is essential for its quality control. Despite its stability challenges, its structural features make it a valuable building block for the synthesis of complex organic molecules, with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to utilize this compound effectively and safely.
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